![molecular formula C8H12N2OS B2645834 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide CAS No. 343271-67-0](/img/structure/B2645834.png)
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide
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Overview
Description
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H12N2OS . It has a molecular weight of 184.26 .
Molecular Structure Analysis
The InChI code for 2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is 1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11) . This code provides a specific representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide is a powder that is stored at room temperature .Scientific Research Applications
Radiosensitization and Bioreductive Cytotoxicity
Research by Threadgill et al. (1991) explored nitrothiophene carboxamides as radiosensitizers and bioreductively activated cytotoxins. This study highlighted the potential of these compounds, including variants of 2-aminothiophene carboxamides, in enhancing the effects of radiotherapy on hypoxic mammalian cells. Although not directly studying 2-amino-5-ethyl-4-methylthiophene-3-carboxamide, this research provides insight into the broader applications of similar compounds in oncology (Threadgill et al., 1991).
Antimicrobial Activity
A study by Prasad et al. (2017) on the synthesis of novel 2-aminothiophene derivatives, including close relatives of 2-amino-5-ethyl-4-methylthiophene-3-carboxamide, revealed their significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Prasad et al., 2017).
Molluscicidal Properties
El-bayouki and Basyouni (1988) investigated thiazolo[5,4-d]pyrimidines derived from aminothiophenes for their effectiveness against snails, which are intermediate hosts for schistosomiasis. This research points to the potential use of aminothiophene derivatives in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Anticonvulsant Activity
Kunda et al. (2013) synthesized Schiff bases of 2-aminothiophenes to evaluate their anticonvulsant activity. Although the specific compound 2-amino-5-ethyl-4-methylthiophene-3-carboxamide was not the focus, this research underscores the potential of aminothiophene derivatives in developing anticonvulsant drugs (Kunda et al., 2013).
Electrochromic Performance Enhancement
Hu et al. (2014) synthesized amino acid-functionalized poly(3,4-ethylenedioxythiophene) derivatives, suggesting the enhancement of electrochromic properties by incorporating aminothiophene structures. This indicates potential applications in electrochromic devices and optical displays (Hu et al., 2014).
Dyeing Polyester Fibers
Iyun et al. (2015) developed novel heterocyclic disperse dyes with thiophene moiety, suitable for dyeing polyester fibers. This research demonstrates the utility of aminothiophene derivatives in textile dyeing, producing a range of colors with good fastness properties (Iyun et al., 2015).
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-amino-5-ethyl-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-5-4(2)6(7(9)11)8(10)12-5/h3,10H2,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWPAVXALKTUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)N)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethyl-4-methylthiophene-3-carboxamide | |
CAS RN |
343271-67-0 |
Source
|
Record name | 2-amino-5-ethyl-4-methylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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